molecular formula C10H13ClINO2 B3021728 (S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride CAS No. 332061-75-3

(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride

Cat. No. B3021728
CAS RN: 332061-75-3
M. Wt: 341.57 g/mol
InChI Key: OEKGKNIRLMPHEI-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride” is a chemical compound with the empirical formula C10H11IO2 . It is a derivative of 4-(p-iodophenyl)butanoic acid, which is a valuable building block in organic synthesis .


Synthesis Analysis

The synthesis of this compound involves several steps. One approach involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . Another approach involves the use of tert-butyloxycarbonyl-protected amino acid ionic liquids (AAILs) for organic synthesis .


Molecular Structure Analysis

The molecular weight of the compound is 290.10 g/mol . The SMILES string representation of the compound is OC(=O)CCCc1ccc(I)cc1 .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can be involved in the synthesis of meta- and paracyclophanes containing unsaturated amino acids . It can also participate in intramolecular Friedel-Crafts reactions for the synthesis of 1-tetralones .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored at a temperature between 2-8°C . The compound is combustible .

properties

IUPAC Name

(3S)-3-amino-4-(4-iodophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKGKNIRLMPHEI-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375854
Record name (3S)-3-Amino-4-(4-iodophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride

CAS RN

270065-70-8
Record name (3S)-3-Amino-4-(4-iodophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride
Reactant of Route 2
(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride
Reactant of Route 4
(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride
Reactant of Route 6
(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.